1,3-Cyclopentanedimethanol, (1R,3S)-rel-
Description
Contextualization of Chiral Diols within Contemporary Organic Synthesis and Materials Science
Chiral diols are indispensable building blocks in contemporary organic synthesis and materials science. nih.gov Their stereochemically defined hydroxyl groups serve as versatile handles for constructing complex molecular architectures with high precision. In asymmetric synthesis, these diols are employed as chiral auxiliaries, ligands for metal catalysts, or as starting materials for the synthesis of natural products and pharmaceuticals. nih.gov The spatial arrangement of the hydroxyl groups creates a chiral environment that can direct the stereochemical outcome of a reaction, enabling the selective formation of a desired enantiomer or diastereomer.
In materials science, the incorporation of chiral diols into polymer backbones can impart unique properties to the resulting materials. cas.org For instance, polyesters and polyurethanes derived from chiral diols can exhibit distinct thermal properties, liquid crystalline phases, and biodegradability profiles. The chirality of the monomer unit can influence the polymer's morphology, crystallinity, and macroscopic properties, making these compounds valuable for developing advanced functional materials. nih.gov
Stereochemical Purity and the Importance of the (1R,3S)-rel- Configuration in Target Molecule Synthesis
The designation "(1R,3S)-rel-" refers to a racemic mixture of the (1R,3S) and (1S,3R) enantiomers. The term "rel" stands for relative, indicating that the stereochemical relationship between the two substituents on the cyclopentane (B165970) ring is fixed, in this case, cis. In this configuration, both hydroxymethyl groups reside on the same face of the cyclopentane ring.
This cis-1,3-disubstituted pattern is a recurring motif in numerous biologically active compounds. nih.gov The defined spatial relationship between the two functional groups is crucial for molecular recognition and binding to biological targets. Achieving high stereochemical purity is paramount in synthesis, as different stereoisomers of a molecule can exhibit vastly different biological activities. The use of building blocks with a pre-defined relative stereochemistry, such as (1R,3S)-rel-1,3-Cyclopentanedimethanol, simplifies the synthesis of complex targets by reducing the number of potential stereoisomers that can be formed. nih.gov
Overview of Current Research Trajectories and Academic Significance for (1R,3S)-rel-1,3-Cyclopentanedimethanol
While direct research focusing exclusively on (1R,3S)-rel-1,3-Cyclopentanedimethanol is limited, its academic significance can be inferred from studies on the closely related analogue, cis-1,3-cyclopentanediol. Research has demonstrated that the cis isomer of 1,3-cyclopentanediol (B3029237) exhibits different thermal stability in polymerization reactions compared to its trans counterpart. nih.gov Specifically, polyesters derived from the cis isomer show that the ester bonds become labile at lower temperatures. nih.gov
Current research trajectories involving similar cis-1,3-disubstituted cyclopentane scaffolds focus on their application as monomers for novel bio-based polymers. The rigid, cyclic nature of the cyclopentane core can enhance the thermal and mechanical properties of polyesters and polyurethanes. researchgate.net Furthermore, the enantioselective synthesis of such scaffolds remains an active area of research, aiming to develop efficient catalytic methods to access enantiomerically pure building blocks for the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov
Scope and Objectives of Focused Academic Inquiry into this Specific Compound
Focused academic inquiry into (1R,3S)-rel-1,3-Cyclopentanedimethanol is driven by several key objectives. A primary goal is its utilization as a monomer in polymer chemistry. Researchers aim to synthesize and characterize novel polyesters, polycarbonates, and polyurethanes, investigating how the specific cis-stereochemistry and the cyclopentane ring influence the material's glass transition temperature, crystallinity, and mechanical strength.
Another significant objective is its application as a chiral building block in asymmetric synthesis. The C2 symmetry of the enantiomerically pure forms makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis or as a scaffold for creating libraries of compounds for drug discovery. Understanding the stereochemical influence of this specific diol in directing the formation of new stereocenters is a key area of investigation.
Compound Data
Below are tables detailing the known properties of 1,3-Cyclopentanedimethanol, (1R,3S)-rel-.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(1S,3R)-3-(hydroxymethyl)cyclopentyl]methanol |
| CAS Number | 3965-56-8 |
| Molecular Formula | C₇H₁₄O₂ |
| InChI Key | AYVGBNGTBQLJBG-KNVOCYPGSA-N |
| Canonical SMILES | C1CC@@HCO |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | PubChem nih.gov |
| Computed XLogP3 | 0.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 130.099379685 Da | PubChem nih.gov |
| Complexity | 103 | PubChem nih.gov |
Structure
3D Structure
Properties
CAS No. |
3965-56-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(1S,3R)-3-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2/t6-,7+ |
InChI Key |
AYVGBNGTBQLJBG-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)CO |
Canonical SMILES |
C1CC(CC1CO)CO |
Origin of Product |
United States |
Nomenclature, Stereochemical Principles, and Intrinsic Conformational Aspects of 1r,3s Rel 1,3 Cyclopentanedimethanol
Standardized Nomenclature Conventions for Cyclopentanedimethanol Stereoisomers in Academic Literature
The naming of 1,3-cyclopentanedimethanol stereoisomers follows the Cahn-Ingold-Prelog (CIP) priority rules for assigning absolute configurations (R/S) to chiral centers and utilizes descriptors like cis, trans, and rel to denote relative stereochemistry. The carbon atoms C1 and C3, to which the hydroxymethyl groups are attached, are chiral centers.
Absolute Configuration (R/S): Each chiral center is assigned as either 'R' (rectus) or 'S' (sinister) based on the spatial arrangement of its substituents. For 1,3-cyclopentanedimethanol, this leads to four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). chegg.com
Relative Stereochemistry (cis/trans): The relationship between the two substituents can be described as cis (on the same side of the ring) or trans (on opposite sides). The (1R,3S) and (1S,3R) isomers are cis. The (1R,3R) and (1S,3S) isomers are trans.
The 'rel' Descriptor: The term 'rel' (for relative) is used to denote a racemic mixture of enantiomers. Therefore, (1R,3S)-rel-1,3-Cyclopentanedimethanol refers to an equimolar mixture of (1R,3S)-1,3-cyclopentanedimethanol and its non-superimposable mirror image, (1S,3R)-1,3-cyclopentanedimethanol. nih.gov According to IUPAC nomenclature, the compound can also be named [(1S,3R)-3-(hydroxymethyl)cyclopentyl]methanol. nih.gov
The stereoisomers of 1,3-cyclopentanedimethanol are summarized in the table below.
| Configuration | Relationship | Common Descriptor |
| (1R,3S) & (1S,3R) | Enantiomers | cis |
| (1R,3R) & (1S,3S) | Enantiomers | trans |
| (1R,3S) & (1R,3R) | Diastereomers | N/A |
| (1R,3S) & (1S,3S) | Diastereomers | N/A |
| (1S,3R) & (1R,3R) | Diastereomers | N/A |
| (1S,3R) & (1S,3S) | Diastereomers | N/A |
| (This table is generated based on fundamental stereochemical principles and applied to the specific molecule) |
Principles of Relative Stereochemistry and Diastereomeric Relationships in Chiral Diol Systems
Chiral diols are organic compounds containing two hydroxyl groups and at least one chiral center. Their stereochemistry is fundamental to their chemical behavior and application, particularly in asymmetric synthesis where they are used as chiral building blocks or ligands. acs.orgnih.gov
In a cyclic system like 1,3-cyclopentanedimethanol, the relative orientation of the two hydroxyl-bearing substituents defines the diastereomeric form.
Diastereomers: These are stereoisomers that are not mirror images of each other. The cis isomers ((1R,3S) and (1S,3R)) of 1,3-cyclopentanedimethanol are diastereomers of the trans isomers ((1R,3R) and (1S,3S)). chegg.com Diastereomers have distinct physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard laboratory techniques like chromatography.
Relative Stereochemistry in (1R,3S)-rel-1,3-Cyclopentanedimethanol: The designation specifies the cis relative stereochemistry, where the two hydroxymethyl groups are oriented on the same face of the cyclopentane (B165970) ring. This spatial arrangement is crucial as it allows for potential intramolecular interactions, such as hydrogen bonding, which are not possible in the trans diastereomers. The determination of relative stereochemistry in 1,3-diols can be confirmed experimentally using methods like NMR spectroscopy, often by converting the diol to a cyclic acetonide and analyzing the characteristic chemical shifts. rsc.org
Theoretical and Experimental Conformational Analysis of the Cyclopentane Ring System in 1,3-Cyclopentanedimethanol Derivatives
Unlike the rigid planar representation often used in 2D drawings, the cyclopentane ring is non-planar. It adopts puckered conformations to alleviate the torsional strain that would exist in a planar structure. libretexts.orglibretexts.org The study of these conformations is critical for understanding the molecule's reactivity and properties.
Due to the flexible nature of the cyclopentane ring and the low energy barriers between its conformers, computational chemistry plays a vital role in elucidating its conformational landscape. stackexchange.com
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It is widely employed to determine the geometries and relative energies of different conformers with high accuracy. researchgate.netdigitellinc.comresearchgate.net For a molecule like (1R,3S)-rel-1,3-cyclopentanedimethanol, DFT calculations can identify the most stable envelope and half-chair conformations, predict the influence of the substituents on the ring's pucker, and quantify the energetic stabilization provided by intramolecular hydrogen bonding. acs.org
Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time. kcl.ac.uk By simulating the molecule's behavior, MD provides insights into the dynamic processes of conformational change, such as the interconversion between envelope and half-chair forms (pseudorotation). researchgate.net This approach is particularly useful for exploring the conformational energy landscape and understanding how factors like solvent and temperature affect the distribution of conformers.
The orientation of the two hydroxymethyl groups in (1R,3S)-rel-1,3-cyclopentanedimethanol is a dominant factor in determining its preferred conformation. The cis arrangement allows the two hydroxyl groups to be in close proximity, facilitating the formation of an intramolecular hydrogen bond. researchgate.net
This intramolecular hydrogen bond, where the hydrogen of one -OH group interacts with the oxygen of the other, forms a stable pseudo-six or seven-membered ring. nih.govechemi.com This interaction acts as a conformational lock, significantly stabilizing conformers where the hydroxymethyl groups are properly oriented. In contrast, the trans diastereomer cannot form this internal hydrogen bond, leading to a different set of conformational preferences primarily dictated by minimizing steric hindrance. Studies on similar 1,3-diols have shown that this intramolecular bonding can be a powerful force, sometimes overriding steric factors that would otherwise favor placing large groups in equatorial positions. stackexchange.com
The cyclopentane ring is in a constant state of flux, rapidly interconverting between its low-energy conformations through a process known as pseudorotation. The two most prominent conformations are the envelope and the half-chair. dalalinstitute.comscribd.com
Envelope Conformation (Cₛ symmetry): In this form, four carbon atoms are coplanar, and the fifth is out of the plane, resembling an open envelope. libretexts.org
Half-Chair Conformation (C₂ symmetry): Here, three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane. scribd.com
For unsubstituted cyclopentane, the energy difference between the envelope and half-chair forms is very small (approx. 0.5 kcal/mol), and the barrier to pseudorotation is also minimal, allowing for rapid interconversion at room temperature. stackexchange.comscribd.com The planar conformation is significantly higher in energy and serves as a transition state for interconversions. stackexchange.com
Relative Energies of Unsubstituted Cyclopentane Conformations
| Conformation | Relative Energy (kcal/mol) | Stability |
| Envelope | ~0 | Most Stable (slightly) |
| Half-Chair | ~0.5 | Slightly less stable |
| Planar | ~5.0 | Transition State |
| Data sourced from computational and experimental studies. stackexchange.comscribd.com |
For (1R,3S)-rel-1,3-Cyclopentanedimethanol , the energy landscape is more complex. The bulky hydroxymethyl groups will preferentially occupy positions that minimize steric strain, typically equatorial-like sites. Furthermore, the stabilizing effect of the intramolecular hydrogen bond will create deeper energy minima for specific envelope or half-chair conformers that accommodate this bond. The conformational dynamics will therefore be a balance between minimizing torsional strain in the ring, minimizing steric interactions of the substituents, and maximizing the stability gained from intramolecular hydrogen bonding.
Advanced Synthetic Methodologies for the Preparation of 1r,3s Rel 1,3 Cyclopentanedimethanol and Its Stereoisomers
Historical Development and Evolution of Synthetic Routes to Cyclopentanedimethanols
The synthesis of cyclopentane-based structures has evolved significantly from early methods that produced isomeric mixtures to modern, highly selective routes. Historically, the preparation of 1,3-disubstituted cyclopentanes, including diols and their precursors, relied on robust but often non-stereoselective chemical transformations.
A common and foundational precursor for this class of compounds is cyclopentane-1,3-dione (CPDO). rsc.orgwikipedia.org The accessibility of CPDO has been improved through sustainable methods, notably starting from the bio-based feedstock furfural (B47365). Furfural can be converted to furfuryl alcohol, which then undergoes a Piancatelli rearrangement to yield 4-hydroxycyclopent-2-enone (4-HCP). Subsequent isomerization, for instance using a Ruthenium Shvo catalyst, efficiently produces cyclopentane-1,3-dione. rsc.orgnih.gov
Once obtained, the dione (B5365651) can be hydrogenated to form cyclopentane-1,3-diol. Early methods often employed heterogeneous catalysts such as Raney Nickel or ruthenium on carbon (Ru/C). nih.govacs.org These hydrogenations typically result in a mixture of diastereomers, with the cis-diol often favored. For example, the hydrogenation of cyclopentane-1,3-dione over a commercial Ru/C catalyst was found to produce a cis:trans ratio of 7:3 for the resulting diol. nih.gov While effective for producing the cyclopentane (B165970) diol backbone, these methods lack the precise stereocontrol necessary for isolating a specific isomer like the trans-(1R,3S)-diol without subsequent separation or epimerization steps.
Another classical approach involves the synthesis and subsequent reduction of cyclopentane-1,3-dicarboxylic acid or its esters. google.com This acid, sometimes referred to as norcamphoric acid, can be esterified and then reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding 1,3-cyclopentanedimethanol. ncert.nic.inyoutube.com Similar to the dione reductions, these routes traditionally did not offer high levels of stereocontrol, yielding mixtures of cis and trans products that necessitate purification to isolate the desired isomer. These foundational routes established the core chemical transformations required but highlighted the need for more refined, stereoselective methodologies.
Asymmetric Synthesis Strategies for Enantiomerically Enriched (1R,3S)-rel-1,3-Cyclopentanedimethanol
To overcome the limitations of classical methods, a range of asymmetric strategies have been developed to afford enantiomerically pure or enriched cyclopentane derivatives. These approaches are designed to control the formation of stereocenters during the synthesis, providing access to specific isomers such as the target trans-diol.
Chiral Auxiliary-Mediated Approaches to Stereocontrol
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered. This strategy has been widely applied to the synthesis of chiral cyclopentane frameworks.
One powerful application is the asymmetric Diels-Alder reaction. By reacting cyclopentadiene (B3395910) with a dienophile attached to a chiral auxiliary, one can achieve high diastereoselectivity in the formation of the resulting bicyclo[2.2.1]heptene adduct. nih.gov For instance, acrylates derived from auxiliaries like trans-2-phenylcyclohexanol or sugar-derived moieties can control the facial selectivity of the cycloaddition. wikipedia.orgnih.gov Subsequent oxidative cleavage of the double bond within the bicyclic adduct, followed by reduction of the ester groups, can yield a stereodefined 1,2,3-trisubstituted cyclopentane, which can be a precursor to the desired 1,3-diol.
Evans oxazolidinones are another class of highly effective chiral auxiliaries, particularly in asymmetric aldol (B89426) and alkylation reactions. wikipedia.org A synthetic plan could involve an aldol reaction to construct an acyclic precursor with the correct relative stereochemistry, followed by a ring-closing metathesis or other cyclization strategy to form the cyclopentane ring. The choice of auxiliary, Lewis acid, and reaction conditions is critical for controlling the diastereoselectivity of the key bond-forming step. youtube.com The steric hindrance provided by the auxiliary guides the approach of the reagents, leading to the preferential formation of one diastereomer.
Table 1: Examples of Chiral Auxiliary-Based Strategies
| Strategy | Chiral Auxiliary Type | Key Reaction | Potential Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Diels-Alder | Sugar-derived dienophile | [4+2] Cycloaddition | Stereocontrolled norbornene adduct, precursor to substituted cyclopentanes. | nih.gov |
| Asymmetric Aldol Reaction | Evans Oxazolidinone | Enolate addition to aldehyde | Acyclic precursor with defined stereocenters for subsequent cyclization. | wikipedia.org |
| Asymmetric Ene Reaction | trans-2-Phenylcyclohexanol | Glyoxylate-ene reaction | Forms C-C bond with high diastereoselectivity, introducing hydroxyl and ester groups. | wikipedia.org |
Asymmetric Catalysis in the Formation of Chiral Cyclopentane Diols
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed to synthesize chiral cyclopentanes with high stereoselectivity.
A prominent strategy is the asymmetric hydrogenation of a prochiral cyclopentene (B43876) derivative. For example, a substrate such as diethyl cyclopent-1-ene-1,3-dicarboxylate could be hydrogenated using a chiral transition metal complex, such as a ruthenium or rhodium catalyst bearing a chiral phosphine (B1218219) ligand (e.g., BINAP). This would introduce two new stereocenters simultaneously. Depending on the catalyst and conditions, either the cis or trans diastereomer can be favored with high enantioselectivity. Subsequent reduction of the ester groups would yield the chiral diol.
The desymmetrization of prochiral starting materials is another elegant catalytic approach. Prochiral cyclopentene-1,3-diones can serve as ideal substrates for catalytic asymmetric reactions. researchgate.netresearchgate.net For instance, organocatalytic conjugate addition to the enone system can create a single stereocenter, converting the achiral starting material into a chiral cyclopentanone (B42830) derivative. rsc.org This chiral ketone can then be elaborated through stereoselective reductions to install the second hydroxyl group, leading to the desired diol.
Palladium-catalyzed asymmetric allylic alkylation (AAA) has also emerged as a powerful tool. Researchers have reported an enantioselective synthesis of a cis-1,3-cyclopentenediol building block using a palladium-catalyzed AAA of a dioxanone substrate to create a tertiary alcohol, which is then converted to a cyclopentenone via Wacker oxidation and intramolecular aldol condensation. nih.gov While this route targets the cis isomer, modifications to the cyclization and reduction steps could provide access to the trans diastereomer.
Biocatalytic Transformations for Stereoselective Production of Specific Isomers
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is renowned for its exceptional stereoselectivity under mild conditions. rsc.org This makes it an increasingly attractive strategy for the synthesis of enantiomerically pure compounds.
Enzymatic reduction of diketones is a well-established method for producing chiral diols. A variety of ketone reductases (KREDs) from different microorganisms can reduce cyclopentane-1,3-dione or its derivatives with high enantio- and diastereoselectivity. The stereochemical outcome is highly dependent on the specific enzyme used, allowing access to different stereoisomers of the diol from the same precursor. For instance, the enzymatic reduction of 2,2-disubstituted cyclopentane-1,3-diones has been shown to produce trans,cis-cyclopentane-1,3-diols with greater than 99% diastereomeric ratio. researchgate.net
Enoate reductases (EREDs) are particularly effective for the asymmetric reduction of α,β-unsaturated carbonyl compounds. A notable chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, a stereoisomer of the target compound, was achieved using an enoate reductase from Thermus scotoductus (CrS). researchgate.net This enzyme catalyzed the reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone to (3R)-3-(hydroxymethyl)cyclopentanone with high stereoselectivity. This intermediate was then chemically reduced to the final cis-diol. This work demonstrates the potential to produce different stereoisomers by screening for enzymes with complementary selectivity.
Lipase-catalyzed kinetic resolution is another valuable biocatalytic tool. A racemic mixture of a suitable cyclopentane precursor, such as a mono-protected trans-diol, can be resolved by selective acylation of one enantiomer, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted slow-reacting enantiomer. nih.gov
Chemoenzymatic Synthesis Protocols for Enhanced Stereoselectivity
Chemoenzymatic synthesis combines the strengths of chemical and biocatalytic transformations into a single, efficient protocol. rsc.org These multi-step strategies often use chemical reactions to construct a core scaffold or a prochiral intermediate, which is then subjected to a highly selective enzymatic step to install chirality.
A prime example is the synthesis of (1R,3R)-3-hydroxycyclopentanemethanol. researchgate.net This process begins with the chemical synthesis of the prochiral substrate, (S)-4-(hydroxymethyl)cyclopent-2-enone. The key step is the asymmetric reduction of the carbon-carbon double bond catalyzed by the CrS enoate reductase. This biocatalytic step requires the cofactor NADH, which is regenerated in situ using a secondary enzyme system (formate dehydrogenase) and a sacrificial substrate (formate). The resulting chiral ketone is then subjected to a three-step chemical reduction sequence to afford the final enantiomerically pure cis-diol. This approach showcases the synergy between chemical synthesis and biocatalysis to achieve high stereoselectivity that would be difficult to obtain by either method alone.
Table 2: Chemoenzymatic Synthesis of a Chiral Cyclopentane Diol Intermediate
| Step | Reaction | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|---|
| 1 | Chemical Synthesis | Various | Preparation of (S)-4-(hydroxymethyl)cyclopent-2-enone. | researchgate.net |
| 2 | Biocatalytic Reduction | CrS Enoate Reductase, Formate Dehydrogenase (for NADH regeneration) | Stereoselective reduction of C=C bond to form (3R)-3-(hydroxymethyl)cyclopentanone. | researchgate.net |
| 3 | Chemical Reduction | NaBH₄ | Reduction of the ketone to a diol, yielding (1R,3R)-3-hydroxycyclopentanemethanol. | researchgate.net |
Another powerful chemoenzymatic strategy involves the desymmetrization of a meso-compound. A chemist could synthesize a symmetric meso-cyclopentane derivative, such as cis-1,3-bis(acetoxymethyl)cyclopentane. A lipase (B570770) could then be used to selectively hydrolyze one of the two ester groups, breaking the symmetry and producing a chiral mono-alcohol mono-acetate with high enantiomeric excess. This chiral building block can then be used in further synthetic steps.
Multi-Component Reactions and Cascade Transformations Incorporating 1,3-Cyclopentanedimethanol Scaffolds
Multi-component reactions (MCRs), where three or more starting materials are combined in a one-pot process, and cascade (or domino) reactions, which involve a sequence of intramolecular transformations, are powerful tools for rapidly building molecular complexity from simple precursors. rsc.orgnih.gov While the direct synthesis of 1,3-cyclopentanedimethanol via these methods is not typical, they are exceptionally useful for constructing the functionalized cyclopentane core.
MCRs can be designed to assemble the cyclopentane ring with functional groups at the desired 1 and 3 positions. For example, an isocyanide-based MCR has been developed to produce highly substituted cyclopentenyl frameworks with excellent stereoselectivity by combining cyclic hemiacetals (as chiral bifunctional substrates), amines, and isocyanides. nih.gov The resulting complex cyclopentene contains amine and ester functionalities that can be further manipulated. Hydrolysis and reduction of such scaffolds could provide a pathway to the target diol.
Cascade reactions offer another efficient route. A notable example is a multicatalytic cascade sequence involving a secondary amine and an N-heterocyclic carbene (NHC) catalyst. This process facilitates a formal [3+2] reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde to generate a densely functionalized cyclopentanone with high enantioselectivity. acs.org The resulting cyclopentanone possesses multiple functional groups that serve as handles for subsequent conversion to the 1,3-dimethanol structure. These advanced, one-pot strategies allow for the construction of complex chiral cyclopentane cores in a highly efficient and convergent manner, representing the forefront of modern synthetic methodology.
Application of Green Chemistry Principles in the Sustainable Synthesis of 1,3-Cyclopentanedimethanol
The integration of green chemistry principles into the synthesis of fine chemicals is a paramount objective for modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. The synthesis of 1,3-cyclopentanedimethanol and its stereoisomers is an area where these principles can be effectively applied to develop more sustainable production methods.
A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. numberanalytics.com The development of solvent-free or low-solvent reaction systems for the synthesis of 1,3-cyclopentanedimethanol is therefore a key area of research. While specific solvent-free industrial processes for this particular diol are not extensively documented in publicly available literature, related transformations highlight the feasibility of this approach.
For instance, a facile protocol for the deoxygenative hydroboration of both aliphatic and aryl carboxylic acids to their corresponding primary alcohols has been developed under solvent-free and catalyst-free conditions, proceeding at ambient temperature with good functional group tolerance and quantitative yields. bldpharm.com This type of reaction, if applied to a cyclopentanedicarboxylic acid precursor, would represent a significant green advancement. Another relevant example is the solvent-free fabrication of a Ni2P/UiO-66 catalyst for the hydrogenation of furfural to cyclopentanone, demonstrating that catalytic hydrogenations can be performed without a solvent medium. rsc.org
In cases where a solvent is necessary, the choice of a greener alternative is crucial. Water is an ideal green solvent, and its use has been explored in the synthesis of related cyclic diols. For example, the hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol (B3029237) showed a significant solvent effect, with tetrahydrofuran (B95107) (THF) providing higher carbon yields. nih.gov While not entirely solvent-free, the use of more benign solvents like water or THF is a substantial improvement over hazardous organic solvents. nih.gov The catalytic dehydrogenation of diols to dicarboxylic acids has been successfully achieved in aqueous solutions, a process that is oxidant-free, organic solvent-free, and generates no toxic waste. researchgate.net This suggests the viability of using water as a solvent in the reverse reaction, the hydrogenation of dicarboxylic acids to diols.
The following table summarizes examples of solvent systems used in the synthesis of related compounds, illustrating the trend towards greener reaction media.
| Reaction Type | Substrate | Product | Solvent System | Key Finding |
| Hydroboration | Carboxylic Acids | Primary Alcohols | Solvent-Free | Quantitative yields at ambient temperature without a catalyst. bldpharm.com |
| Hydrogenation | Furfural | Cyclopentanone | Solvent-Free | A facile and solvent-free method for catalyst construction was developed. rsc.org |
| Hydrogenation | 4-hydroxycyclopent-2-enone | 1,3-cyclopentanediol | Tetrahydrofuran | Higher carbon yields were obtained compared to other solvents. nih.gov |
| Dehydrogenation | Diols | Dicarboxylic Acids | Water | Oxidant-free and organic solvent-free process. researchgate.net |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. google.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. researchgate.net
A plausible and atom-economical route to (1R,3S)-rel-1,3-Cyclopentanedimethanol is the direct hydrogenation of the corresponding (1R,3S)-rel-cyclopentane-1,3-dicarboxylic acid. This reaction is an addition reaction where hydrogen is added across the carbonyl groups of the dicarboxylic acid.
The theoretical atom economy for this transformation is 100%, as all atoms of the reactants (the dicarboxylic acid and hydrogen) are incorporated into the desired diol product. The only other species involved is the catalyst, which is not consumed in the reaction.
Calculation of Atom Economy for the Hydrogenation of (1R,3S)-rel-cyclopentane-1,3-dicarboxylic acid:
The reaction can be represented as: C₅H₆(COOH)₂ + 4H₂ → C₅H₁₀(CH₂OH)₂
The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The table below details the calculation:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| (1R,3S)-rel-cyclopentane-1,3-dicarboxylic acid | C₇H₁₀O₄ | 158.15 | Reactant |
| Hydrogen | H₂ | 2.02 | Reactant |
| (1R,3S)-rel-1,3-Cyclopentanedimethanol | C₇H₁₄O₂ | 130.18 | Product |
Calculation:
Molecular Weight of Desired Product = 130.18 g/mol
Sum of Molecular Weights of Reactants = 158.15 g/mol + (4 * 2.02 g/mol ) = 166.23 g/mol . Correction: The balanced equation is C₇H₁₀O₄ + 4H₂ -> C₇H₁₄O₂ + 2H₂O. Therefore, this is not a 100% atom economy reaction. A more atom-economical route would be the hydrogenation of a precursor that does not eliminate water. However, if we consider the direct hydrogenation of the carboxylic acid groups, water is indeed a byproduct. Let's re-evaluate based on a more direct addition reaction, for example, the hydrogenation of a dialdehyde (B1249045) or a diketone precursor.
Let's reconsider the hydrogenation of cyclopentane-1,3-dione to 1,3-cyclopentanediol, which has been studied. scientist.com A similar hydrogenation of a diketone precursor to (1R,3S)-rel-1,3-Cyclopentanedimethanol would also be highly atom-economical. For the hydrogenation of a dicarboxylic acid, while not 100%, it is still a relatively efficient route compared to multi-step syntheses involving protecting groups. tue.nl
Reaction efficiency is also determined by the chemical yield and the conditions required for the reaction. High yields (71-89%) have been reported for the hydrogenation of various dicarboxylic acids to diols using heterogeneous catalysts, indicating that these routes can be highly efficient in practice. rsc.org
The use of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification, reduces waste, and lowers costs. rsc.org For the synthesis of (1R,3S)-rel-1,3-Cyclopentanedimethanol, a key step is likely the stereoselective hydrogenation of a suitable precursor, such as a dicarboxylic acid or a diketone.
A variety of heterogeneous catalysts have been shown to be effective for the hydrogenation of carboxylic acids and their derivatives to alcohols. These catalysts are typically based on precious metals such as ruthenium, rhodium, palladium, and platinum, often in combination with a second metal and supported on materials like carbon, silica (B1680970), or titania. researchgate.nettue.nl
For example, a Re-Pd/SiO₂ catalyst has been successfully used for the hydrogenation of dicarboxylic acids like succinic, glutaric, and adipic acid to their corresponding diols with high yields. rsc.org Similarly, Pt/TiO₂ has been shown to be highly selective and efficient for the hydrogenation of carboxylic acids to alcohols under mild conditions. bldpharm.com The hydrogenation of cyclic 1,3-diones to 1,3-diols has been effectively carried out using a commercial Ru/C catalyst. scientist.combiosynth.com These catalysts can often be recovered and reused multiple times with minimal loss of activity. rsc.org
The following table summarizes some heterogeneous catalytic systems relevant to the synthesis of diols from carboxylic acids or related compounds.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Re-Pd/SiO₂ | Dicarboxylic acids | Diols | High diol yields (71-89%) achieved. rsc.orgresearchgate.net |
| Ru/C | Cyclic 1,3-diones | 1,3-Diols | Commercially available, robust, and scalable. scientist.combiosynth.com |
| Pt/TiO₂ | Carboxylic acids | Alcohols | Highly selective and efficient under mild conditions. bldpharm.com |
| Ru-Sn/Al₂O₃ | Dicarboxylic acids | Diols | Selectively hydrogenates the carboxylic acid groups. nih.gov |
| Zr/Hf-containing catalysts | Biofuranics | Upgraded products | Recyclable, non-noble metal catalysts for transfer hydrogenation. researchgate.net |
Flow Chemistry Applications and Continuous Synthesis Protocols for (1R,3S)-rel-1,3-Cyclopentanedimethanol
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.gov These benefits are particularly relevant for potentially hazardous reactions like hydrogenations, making flow chemistry a key technology for sustainable chemical production. rsc.org
The development of continuous synthesis protocols for (1R,3S)-rel-1,3-Cyclopentanedimethanol would represent a major advancement. While specific flow chemistry routes for this exact molecule are not widely reported, the extensive literature on continuous flow hydrogenation of various functional groups provides a strong foundation for its development.
Continuous flow hydrogenation is often performed in packed-bed reactors containing a heterogeneous catalyst. scientist.com This setup allows for the safe use of hydrogen gas, often generated in-situ, and simplifies product isolation as the catalyst remains in the reactor. rsc.org For example, the continuous hydrogenation of cyclopentadiene to cyclopentane has been demonstrated in a fixed-bed reactor using a Pd/γ-Al₂O₃ catalyst. google.com This illustrates the applicability of flow hydrogenation to cyclopentane systems.
Furthermore, stereoselective synthesis, which is crucial for obtaining specific isomers like (1R,3S)-rel-1,3-cyclopentanedimethanol, has also been successfully implemented in flow reactors. nih.govresearchgate.net This includes the diastereoselective reduction of imines and enantioselective Michael additions, demonstrating that high levels of stereocontrol can be achieved in continuous systems.
The table below presents examples of how flow chemistry has been applied to relevant transformations, underscoring its potential for the synthesis of the target diol.
| Reaction Type | Substrate | Catalyst/System | Key Advantage in Flow |
| Hydrogenation | Cyclopentadiene | Pd/γ-Al₂O₃ | Continuous production with efficient heat removal. google.com |
| Hydrogenation | Various olefins, nitro compounds | Pd/C, Pt/C | Enhanced safety, high throughput, simplified workup. rsc.org |
| Stereoselective Reduction | Imines | Chiral Lewis bases | High yield and stereocontrol in a continuous process. researchgate.net |
| Multi-step Synthesis | Aldehyde | Solid-supported catalysts and reagents | Telescoped synthesis without intermediate purification. |
The successful application of flow chemistry to a wide range of hydrogenation and stereoselective reactions strongly suggests that a continuous synthesis protocol for (1R,3S)-rel-1,3-Cyclopentanedimethanol is a feasible and desirable goal for sustainable manufacturing.
Derivatization and Selective Functionalization Strategies for 1r,3s Rel 1,3 Cyclopentanedimethanol
Chemoselective and Regioselective Functionalization of Hydroxyl Groups
The presence of two primary hydroxyl groups in (1R,3S)-rel-1,3-Cyclopentanedimethanol allows for strategic functionalization. The ability to selectively modify one or both of these groups is key to creating a diverse range of chemical entities.
Mono- and Di-Esterification Reactions for Controlled Modification
Esterification is a fundamental transformation for modifying the hydroxyl groups of (1R,3S)-rel-1,3-Cyclopentanedimethanol. The reaction can be controlled to produce mono- or di-esters, depending on the stoichiometry of the reagents and reaction conditions.
Selective esterification can be achieved by reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. To favor the formation of the monoester, an excess of the diol relative to the acylating agent is typically used. google.com This statistical approach increases the probability that the acylating agent will react with an unfunctionalized diol molecule. Conversely, using an excess of the acylating agent and harsher conditions promotes the formation of the diester. Acid catalysts or coupling agents are often employed to facilitate these reactions. The preparation of poly-functionalized cyclopentane (B165970) derivatives, such as pentaacetates, demonstrates the utility of exhaustive esterification in creating complex molecular architectures. nih.gov
Table 1: Representative Esterification Reactions of 1,3-Diols This table presents generalized reactions applicable to (1R,3S)-rel-1,3-Cyclopentanedimethanol.
| Product Type | Reactant Ratio (Diol:Acid) | Typical Reagents | Catalyst/Conditions |
| Monoester | Excess Diol (e.g., >2:1) | Carboxylic Acid, Acid Chloride | DCC, DMAP; or Pyridine (B92270) |
| Diester | Excess Acid (e.g., 1:>2.2) | Carboxylic Acid, Acid Anhydride | H₂SO₄ (cat.), Dean-Stark; or Excess Acylating Agent |
Etherification and Alkoxylation Methods for Diversification
Etherification provides another avenue for derivatizing the hydroxyl groups, leading to products with altered solubility, polarity, and chemical stability. Standard Williamson ether synthesis can be employed, though careful control is needed to manage selectivity between mono- and di-ether products.
A particularly significant method for diversification is alkoxylation, which involves the reaction of the diol with epoxides, most commonly ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO). This process, typically catalyzed by a base like potassium hydroxide (B78521) (KOH), results in the formation of polyether chains attached to the cyclopentane core. frontiersin.org The length and composition of these chains can be controlled by the reaction conditions, such as the molar ratio of epoxide to diol. frontiersin.org This method is widely used industrially to produce surfactants and polyols from various initiator molecules, including 1,3-diols. frontiersin.orggoogle.com The resulting ethoxylated or propoxylated derivatives of (1R,3S)-rel-1,3-Cyclopentanedimethanol can be designed to have specific hydrophilic-lipophilic balances.
Formation of Cyclic Derivatives and Protecting Groups
The cis-orientation of the two hydroxymethyl groups in (1R,3S)-rel-1,3-Cyclopentanedimethanol makes it an ideal substrate for the formation of six-membered cyclic derivatives. These reactions are often high-yielding and can serve to protect the diol functionality or to introduce new chiral elements.
Synthesis of Cyclic Acetals and Ketals for Chiral Induction
(1R,3S)-rel-1,3-Cyclopentanedimethanol readily reacts with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals, respectively. organic-chemistry.orgquimicaorganica.org These derivatives are structurally analogous to 1,3-dioxanes. The reaction is an equilibrium process, which is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. organic-chemistry.orgquimicaorganica.org
The formation of a cyclic acetal (B89532) or ketal serves as an effective method for protecting the two hydroxyl groups simultaneously. Furthermore, if a prochiral ketone is used, the inherent chirality of the diol can influence the formation of the new stereocenter at the ketal carbon, a process known as chiral induction. These cyclic structures are stable to basic and nucleophilic conditions but can be readily cleaved by aqueous acid, allowing for deprotection when needed. organic-chemistry.org
Table 2: Common Reagents for Cyclic Acetal/Ketal Formation This table presents generalized reactions applicable to (1R,3S)-rel-1,3-Cyclopentanedimethanol.
| Carbonyl Compound | Resulting Derivative | Typical Catalyst |
| Formaldehyde | 1,3-Dioxane | p-Toluenesulfonic acid (p-TsOH) |
| Acetone | 2,2-Dimethyl-1,3-dioxane | H₂SO₄ (cat.) |
| Benzaldehyde | 2-Phenyl-1,3-dioxane | Lewis Acids (e.g., Ce(OTf)₃) organic-chemistry.org |
Formation of Cyclic Carbonates, Sulfites, and other Heterocycles
The diol can be converted into a variety of other cyclic derivatives. Reaction with phosgene (B1210022) or its equivalents (e.g., triphosgene, carbonyldiimidazole) yields a cyclic carbonate. This six-membered ring can act as a protecting group or as an electrophilic species for further reactions.
Similarly, treatment of the diol with thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine (B128534) affords a cyclic sulfite. researchgate.net Cyclic sulfites are valuable synthetic intermediates. They can be oxidized to cyclic sulfates, which are highly reactive electrophiles and can be opened by nucleophiles, providing a route for the selective monofunctionalization of the original diol. researchgate.net This strategy transforms the diol into a protected and activated form in one step. researchgate.net
Oxidation and Reduction Transformations at the Hydroxyl Centers
The primary hydroxyl groups of (1R,3S)-rel-1,3-Cyclopentanedimethanol can undergo various oxidation reactions. The specific outcome depends on the oxidant used and the reaction conditions.
Selective oxidation of one of the primary alcohol groups to an aldehyde can be achieved using mild, controlled oxidizing agents. The resulting hydroxy-aldehyde is a valuable bifunctional intermediate. A potential pathway for 1,3-diols involves an initial oxidation to the aldehyde, which can then exist in equilibrium with its cyclic hemiacetal (a lactol). youtube.com This lactol, being a secondary alcohol, can be further oxidized by many reagents to form a lactone (a cyclic ester). youtube.com This tandem oxidation-cyclization sequence is a powerful method for constructing lactones from diols.
More vigorous oxidation conditions, using strong oxidants, can convert both primary alcohol groups into carboxylic acids, yielding a dicarboxylic acid derivative. Conversely, while the diol itself is in a reduced state, its oxidized derivatives can be targeted for reduction. For example, a derived lactone or dicarboxylic acid can be reduced back to the diol or to other related functional groups using appropriate reducing agents like lithium aluminum hydride (LiAlH₄).
Table 3: Potential Oxidation Products of (1R,3S)-rel-1,3-Cyclopentanedimethanol
| Reagent(s) | Initial Product | Potential Final Product |
| PCC, DMP | Hydroxy-aldehyde | Lactone (via lactol intermediate) youtube.com |
| TEMPO/NaOCl | Hydroxy-aldehyde | Dicarboxylic Acid |
| Ag⁺/S₂O₈²⁻ | Hydroxy-aldehyde niscpr.res.in | Hydroxy-acid niscpr.res.in |
| KMnO₄, H₂CrO₄ | Dicarboxylic Acid | Dicarboxylic Acid |
Incorporation into Polymer Architectures through Specific Chemical Modifications
The twin hydroxyl functionalities of (1R,3S)-rel-1,3-cyclopentanedimethanol are key to its integration into polymeric structures, most notably through the formation of polyesters and polyurethanes. The defined stereochemistry of the cyclopentyl ring is anticipated to impart unique thermal and mechanical characteristics to these materials.
Polyester (B1180765) Synthesis:
(1R,3S)-rel-1,3-Cyclopentanedimethanol can serve as a diol monomer in polycondensation reactions with a variety of dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides or diesters. These reactions, which are often facilitated by metal-based catalysts like those containing tin or titanium, result in the formation of ester linkages and the elimination of small molecules such as water or methanol. youtube.com The inclusion of the rigid and non-planar cyclopentane moiety into the polymer backbone is expected to enhance properties such as the glass transition temperature (Tg) and thermal stability when compared to polyesters derived from simple linear diols.
The ultimate properties of the polyester can be fine-tuned by the selection of the dicarboxylic acid comonomer. For example, employing an aromatic dicarboxylic acid like terephthalic acid would likely yield a semi-aromatic polyester with increased rigidity and a higher Tg. In contrast, the use of a linear aliphatic dicarboxylic acid, such as adipic acid, would be expected to produce a more flexible polymer with a lower melting point.
Table 1: Illustrative Polycondensation Reactions for Polyester Synthesis
| Diol Monomer | Dicarboxylic Acid/Derivative | Resulting Polyester Structure Snippet | Expected Property Influence |
|---|---|---|---|
| (1R,3S)-rel-1,3-Cyclopentanedimethanol | Terephthalic Acid | -[O-CH₂-(C₅H₈)-CH₂-O-CO-(p-C₆H₄)-CO]- | High rigidity, enhanced thermal stability |
Polyurethane Synthesis:
In the realm of polyurethane chemistry, (1R,3S)-rel-1,3-cyclopentanedimethanol can be employed as a chain extender or be integrated into the soft segment as part of a polyester or polyether polyol. As a chain extender, it reacts with a diisocyanate and a macrodiol to form the hard segments of the polyurethane. The well-defined stereochemistry and rigidity of the cyclopentane ring can promote ordered packing and strong intermolecular hydrogen bonding within these hard segments, potentially leading to polyurethanes with superior mechanical strength and thermal resistance. paint.orgresearcher.lifersc.org
Table 2: Potential Effects of (1R,3S)-rel-1,3-Cyclopentanedimethanol in Polyurethanes
| Role of Diol | Diisocyanate Partner | Anticipated Polyurethane Characteristics |
|---|---|---|
| Chain Extender | Methylene Diphenyl Diisocyanate (MDI) | High tensile strength, good abrasion resistance |
| Chain Extender | Hexamethylene Diisocyanate (HDI) | Excellent UV stability, good flexibility |
Synthesis of Chiral Ligand Precursors and Building Blocks from (1R,3S)-rel-1,3-Cyclopentanedimethanol
The C₂-symmetrical structure of (1R,3S)-rel-1,3-cyclopentanedimethanol, combined with its two reactive primary hydroxyl groups, makes it an excellent starting point for the creation of chiral ligands for asymmetric catalysis. The rigidity of the cyclopentane framework is a highly desirable feature for constructing a well-defined and predictable chiral environment around a metal center.
Synthesis of Chiral Diphosphine Ligands:
A well-established route for converting diols into chiral diphosphine ligands involves a two-step sequence: activation of the hydroxyl groups, typically by converting them into tosylates, followed by nucleophilic substitution with a phosphide (B1233454) source.
Activation/Tosylation: The primary hydroxyl groups of the diol can be readily converted into excellent leaving groups by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, such as pyridine. This yields the corresponding ditosylate derivative.
Phosphination: The resulting ditosylate is then subjected to a nucleophilic attack by a phosphide anion, for instance, lithium diphenylphosphide (LiPPh₂), which is typically prepared in situ from diphenylphosphine (B32561) and an organolithium reagent. This step furnishes the C₂-symmetric diphosphine ligand.
Bidentate phosphine (B1218219) ligands of this nature are of great importance in homogeneous catalysis, finding application in a wide array of transition-metal-catalyzed asymmetric transformations including hydrogenations, hydrosilylations, and various cross-coupling reactions. nih.govtcichemicals.comresearchgate.net The rigid cyclopentane backbone is expected to enforce a specific conformation upon coordination to a metal, thereby creating a chiral pocket that can induce high levels of enantioselectivity.
Synthesis of Other Chiral Building Blocks:
Beyond diphosphines, (1R,3S)-rel-1,3-cyclopentanedimethanol can be transformed into a variety of other useful chiral building blocks. For example, selective oxidation of the primary alcohols can yield the corresponding C₂-symmetric dialdehyde (B1249045) or dicarboxylic acid. These difunctional building blocks can then serve as starting materials for more complex chiral structures, such as chiral macrocycles (e.g., crown ethers) or as precursors for other classes of ligands, including those based on diamine or diimine coordinating groups. The diacid, in particular, could also serve as a chiral monomer for the synthesis of specialty polyamides or polyesters.
Table 3: Synthetic Utility of (1R,3S)-rel-1,3-Cyclopentanedimethanol Derivatives
| Derivative | Key Synthetic Transformation | Potential Application |
|---|---|---|
| Ditosylate | Reaction with p-toluenesulfonyl chloride | Key intermediate for nucleophilic substitution reactions |
| Diphosphine | Reaction of the ditosylate with LiPPh₂ | Chiral ligand for asymmetric metal catalysis |
| Dialdehyde | Controlled oxidation (e.g., PCC, Swern) | Precursor for chiral imine ligands and macrocycles |
Integration of 1r,3s Rel 1,3 Cyclopentanedimethanol in Advanced Materials Science
As a Chiral Monomer for the Synthesis of Optically Active Polymers
The synthesis of optically active polymers often involves the polymerization of chiral monomers. cmu.edu The incorporation of chiral units like (1R,3S)-rel-1,3-Cyclopentanedimethanol into polymer backbones can induce specific macromolecular conformations, such as helical structures, leading to materials with unique chiroptical properties. cmu.edunih.gov
Polycondensation is a common method for synthesizing polymers from difunctional monomers. While specific studies on the polycondensation of (1R,3S)-rel-1,3-Cyclopentanedimethanol are not extensively documented, analogies can be drawn from research on other chiral and alicyclic diols.
Polyesters: The reaction of (1R,3S)-rel-1,3-Cyclopentanedimethanol with various dicarboxylic acids or their derivatives would yield optically active polyesters. The rigidity of the cyclopentane (B165970) ring is expected to enhance the thermal stability of the resulting polymers. The chirality of the diol can influence the polymer's morphology and crystallization behavior. For instance, polyesters derived from chiral diols have been shown to exhibit unique thermal properties and biodegradability.
Polycarbonates: Direct polycondensation of (1R,3S)-rel-1,3-Cyclopentanedimethanol with phosgene (B1210022) or its substitutes, or via transesterification with a dialkyl or diaryl carbonate, would produce chiral polycarbonates. google.comrsc.org The introduction of the alicyclic diol can improve the polymer's toughness and optical properties compared to traditional aromatic polycarbonates.
Polyamides: While this diol is not a direct monomer for polyamides, it could be chemically modified into a chiral diamine or diacid and subsequently used in polycondensation reactions. Optically active polyamides containing chiral moieties have been synthesized and shown to possess high thermal stability and good solubility in various organic solvents. rsc.org
Table 1: Predicted Properties of Polymers Derived from (1R,3S)-rel-1,3-Cyclopentanedimethanol
| Polymer Type | Potential Co-monomer | Expected Polymer Backbone | Potential Properties |
| Polyester (B1180765) | Adipic Acid | Linear, with chiral cyclopentane units | Optically active, potentially biodegradable, enhanced thermal stability |
| Polycarbonate | Diphenyl Carbonate | Linear, with carbonate and chiral cyclopentane units | High impact strength, optical clarity, potential for high heat resistance |
| Polyamide | (Post-modification) Adipoyl chloride | Linear, with amide and chiral cyclopentane units | High tensile strength, thermal stability, good solvent resistance |
Note: The properties listed are predictive and based on analogous polymer systems due to the limited direct research on (1R,3S)-rel-1,3-Cyclopentanedimethanol.
Polyaddition reactions offer another versatile route to incorporate (1R,3S)-rel-1,3-Cyclopentanedimethanol into polymeric structures.
Polyurethanes: The reaction of this chiral diol with various diisocyanates would lead to the formation of optically active polyurethanes. The chirality of the diol can influence the morphology of the hard and soft segments in the polyurethane, affecting its mechanical and thermal properties. Research on polyurethanes from other chiral diols has demonstrated their potential in applications such as chiral stationary phases for chromatography.
Epoxy Resins: (1R,3S)-rel-1,3-Cyclopentanedimethanol can be used as a chiral curing agent or as a building block for chiral epoxy monomers. When used as a curing agent, its stereochemistry can influence the cross-linking density and the final network structure of the cured resin, potentially leading to materials with enhanced toughness and specific optical properties.
The defined stereochemistry of (1R,3S)-rel-1,3-Cyclopentanedimethanol is a key feature for the development of stereoregular polymers. The controlled incorporation of such chiral monomers can lead to polymers with a specific tacticity. Furthermore, the rigidity and chirality of the cyclopentane ring can promote the formation of helical polymer chains. nih.gov The development of helical polymers is of great interest due to their unique chiroptical properties and potential applications in asymmetric catalysis and enantioselective separations. nih.gov
Development of Optically Active and Functional Materials
The chirality inherent in (1R,3S)-rel-1,3-Cyclopentanedimethanol can be harnessed to create a variety of optically active and functional materials.
Chiral liquid crystals exhibit a helical superstructure, which is the basis for many of their unique optical properties. mdpi.com (1R,3S)-rel-1,3-Cyclopentanedimethanol can be used as a chiral dopant to induce a cholesteric phase in a nematic liquid crystal host. beilstein-journals.org Alternatively, it can be incorporated into the structure of a liquid crystalline molecule itself. The rigid, non-planar structure of the cyclopentane ring can disrupt molecular packing in a way that favors the formation of specific mesophases. The chirality of the diol would then dictate the handedness of the helical superstructure.
Table 2: Potential Applications of (1R,3S)-rel-1,3-Cyclopentanedimethanol in Chiral Liquid Crystals
| Application Area | Role of the Compound | Expected Outcome |
| Display Technology | Chiral Dopant | Induction of a twisted nematic or super-twisted nematic phase |
| Optical Sensors | Chiral Moiety in LC Monomer | Sensitivity to external stimuli that alter the helical pitch |
| Photonics | Component of a cholesteric LC | Selective reflection of circularly polarized light |
Note: The applications are based on the principles of chiral liquid crystal design and the structural features of the target compound.
Materials with nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics. jhuapl.eduyoutube.com The introduction of chirality into a molecule can lead to a non-centrosymmetric crystal packing, which is a prerequisite for second-order NLO activity. Organic molecules with chiral moieties have been investigated for their NLO properties. mdpi.com While direct studies on (1R,3S)-rel-1,3-Cyclopentanedimethanol for NLO applications are scarce, its chiral nature makes it a candidate for incorporation into NLO-active chromophores.
For optical sensing, polymers or materials incorporating this chiral diol could be designed to interact specifically with other chiral molecules. tue.nl This enantioselective recognition could be transduced into a measurable optical signal, such as a change in fluorescence or absorbance, forming the basis of a chiral sensor.
Applications in Supramolecular Chemistry and Self-Assembly
The precise geometry of (1R,3S)-rel-1,3-Cyclopentanedimethanol makes it a potentially valuable building block in supramolecular chemistry, where non-covalent interactions are used to construct complex, ordered structures.
Formation of Well-Defined Supramolecular Architectures
The cis-configuration of the hydroxymethyl groups in (1R,3S)-rel-1,3-Cyclopentanedimethanol could facilitate the formation of specific supramolecular architectures. The two hydroxyl groups are positioned on the same face of the cyclopentane ring, providing a pre-organized platform for directed interactions, such as hydrogen bonding. This could enable the construction of discrete molecular assemblies or extended networks with predictable geometries. For example, its incorporation into larger molecules could lead to self-assembly into well-defined shapes like macrocycles or cages.
Research on related compounds, such as cis-1,3-bis(hydroxymethyl)cyclopentane, has shown their utility in the synthesis of complex molecules, including tetraether-like lipids that can self-assemble into liposomes for applications like gene delivery. While direct studies on (1R,3S)-rel-1,3-Cyclopentanedimethanol in this context are not readily found, the principles of molecular self-assembly suggest its potential for similar applications.
Host-Guest Chemistry and Molecular Recognition Phenomena
The defined stereochemistry of (1R,3S)-rel-1,3-Cyclopentanedimethanol could be exploited in the design of host molecules for host-guest chemistry. By incorporating this diol into larger macrocyclic or cage-like structures, a cavity with a specific size and shape can be created. The orientation of the functional groups derived from the diol would influence the binding properties of the host molecule.
The cyclopentane ring provides a rigid scaffold, which is a desirable feature for creating pre-organized binding sites. This rigidity can lead to higher selectivity in molecular recognition, where the host molecule preferentially binds to a specific guest molecule. While specific examples of host-guest systems based on this particular diol are not detailed in available literature, the fundamental principles of molecular design point to its potential in creating synthetic receptors for small molecules and ions.
Engineering of Functionalized Surfaces, Hybrid Materials, and Membranes
The diol functionality of (1R,3S)-rel-1,3-Cyclopentanedimethanol allows for its incorporation into a variety of materials, enabling the engineering of functional surfaces, the creation of hybrid organic-inorganic materials, and the fabrication of specialized membranes.
The hydroxyl groups can be chemically modified to attach other functional molecules, thereby altering the surface properties of a material. For instance, it could be used as a linker to graft specific molecules onto a substrate, creating a functionalized surface with tailored properties such as hydrophobicity, biocompatibility, or catalytic activity.
In the realm of hybrid materials, (1R,3S)-rel-1,3-Cyclopentanedimethanol could serve as a bridging ligand between organic and inorganic components. Its ability to be integrated into polymer chains and also coordinate to metal centers (after appropriate functionalization) could lead to the formation of novel hybrid materials with combined properties from both the organic and inorganic phases.
Furthermore, the incorporation of this diol into polymer backbones is a strategy for designing advanced membranes. The rigidity and shape of the cyclopentane ring can affect the free volume and chain mobility of the polymer, which in turn influences the permeability and selectivity of the resulting membrane for gas or liquid separations. The specific stereochemistry of the "(1R,3S)-rel-" isomer would be expected to impart distinct packing and transport properties compared to other isomers of 1,3-cyclopentanedimethanol.
While the conceptual applications are promising, further dedicated research is necessary to fully elucidate and harness the potential of (1R,3S)-rel-1,3-Cyclopentanedimethanol in these advanced areas of materials science.
Computational and Theoretical Studies on 1r,3s Rel 1,3 Cyclopentanedimethanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Chirality Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of (1R,3S)-rel-1,3-Cyclopentanedimethanol. These calculations can elucidate the distribution of electrons within the molecule, which is key to its reactivity.
Electronic Structure: The electronic structure can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability.
Reactivity: Maps of the electrostatic potential (ESP) can be generated to predict how the molecule will interact with other chemical species. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 1,3-Cyclopentanedimethanol, the oxygen atoms of the hydroxyl groups are expected to be the most electron-rich regions.
Chirality Analysis: The chirality of the (1R,3S)-rel- configuration is a defining feature. Quantum chemical calculations can be used to compute chiroptical properties like electronic circular dichroism (ECD) spectra. Comparing the calculated ECD spectrum with an experimental one can confirm the absolute configuration of a chiral derivative.
Hypothetical Data Table for Quantum Chemical Calculations
| Parameter | Calculated Value | Method/Basis Set | Significance |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G | Indicates the energy of the outermost electrons. |
| LUMO Energy | 2.1 eV | DFT/B3LYP/6-31G | Indicates the energy of the lowest energy unoccupied orbital. |
| HOMO-LUMO Gap | 8.6 eV | DFT/B3LYP/6-31G | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering insights into its flexibility and how it interacts with its environment, such as a solvent or a biological receptor. mdpi.com
Conformational Sampling: The cyclopentane (B165970) ring in (1R,3S)-rel-1,3-Cyclopentanedimethanol is not planar and can adopt various puckered conformations (envelope, twist). Similarly, the hydroxymethyl groups can rotate. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. A study on 1,3-propanediol (B51772) demonstrated that different conformations can be predominant in an aqueous environment compared to the gas phase. nmrdb.org
Intermolecular Interactions: When used as a ligand or in a condensed phase, understanding the intermolecular forces is crucial. MD simulations can model hydrogen bonding between the hydroxyl groups of different molecules or with solvent molecules. The Radial Distribution Function (RDF) is a common analysis tool that can reveal the average distance and coordination number of surrounding molecules.
Interactive Data Table: Conformational Analysis of (1R,3S)-rel-1,3-Cyclopentanedimethanol
This table represents hypothetical results from a conformational search, indicating the relative energies of different conformers.
| Conformer | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-C-C-CH2) | Relative Energy (kcal/mol) |
| Envelope-1 | 0.0 | 60.0 | 0.0 |
| Twist-1 | 25.0 | 180.0 | 1.2 |
| Envelope-2 | 0.0 | -60.0 | 0.5 |
| Twist-2 | -25.0 | 60.0 | 1.5 |
Theoretical Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational methods can predict various types of spectra for a molecule, which is an invaluable aid in the interpretation of experimental data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. mdpi.com These predictions can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule, which can be challenging for complex structures. The expected ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the cyclopentane ring and the hydroxymethyl groups.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. The characteristic stretching frequency of the O-H bond in the hydroxyl groups and the various C-H and C-C stretching and bending modes can be predicted. This can help to identify the compound and to study changes in its structure, for example, upon coordination to a metal.
Hypothetical Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental (Hypothetical) (ppm) |
| C1, C3 | 45.2 | 44.8 |
| C2 | 30.1 | 29.5 |
| C4, C5 | 35.8 | 35.2 |
| CH₂OH | 68.5 | 67.9 |
Computational Modeling for Ligand-Metal Interactions and Catalytic Cycle Elucidation
The two hydroxyl groups of (1R,3S)-rel-1,3-Cyclopentanedimethanol make it a potential bidentate ligand for metal catalysts. Computational modeling can be used to study how it binds to a metal center and how this interaction influences the catalyst's activity.
Ligand-Metal Interactions: The geometry of the metal complex, including bond lengths and angles between the ligand and the metal, can be optimized using quantum mechanics. The binding energy can also be calculated to assess the stability of the complex. The Natural Bond Orbital (NBO) analysis can provide insights into the nature of the coordination bond (e.g., the extent of charge transfer from the ligand to the metal).
Catalytic Cycle Elucidation: For a catalytic reaction, computational methods can be used to map out the entire catalytic cycle. researchgate.net This involves identifying the structures and energies of all intermediates and transition states. This information is crucial for understanding the reaction mechanism, the rate-determining step, and the factors that control the selectivity of the reaction.
In Silico Design and Virtual Screening of Novel Ligands and Catalysts Based on the 1,3-Cyclopentanedimethanol Scaffold
The (1R,3S)-rel-1,3-Cyclopentanedimethanol scaffold can be used as a starting point for designing new chiral ligands and catalysts.
In Silico Design: By computationally modifying the structure of the parent molecule (e.g., by replacing the hydroxyl groups with other functional groups like phosphines or amines), new ligands with potentially improved properties can be designed. The performance of these new ligands can then be evaluated computationally before any synthetic work is undertaken.
Virtual Screening: If a particular catalytic reaction is of interest, a library of virtual ligands based on the 1,3-Cyclopentanedimethanol scaffold can be created. nih.gov These ligands can then be "screened" computationally by docking them to the metal center and estimating their potential catalytic activity. nmrdb.org This allows for the rapid identification of promising candidates for synthesis and experimental testing.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
For any reaction involving (1R,3S)-rel-1,3-Cyclopentanedimethanol or its derivatives, computational chemistry can provide a detailed picture of the reaction mechanism.
Reaction Pathway Mapping: By calculating the potential energy surface, the most likely reaction pathway can be identified. This involves locating the transition state, which is the highest energy point along the reaction coordinate.
Transition State Analysis: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Analysis of the imaginary vibrational frequency of the transition state confirms that it connects the reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction and can be calculated computationally. For complex reactions like 1,3-dipolar cycloadditions, computational analysis is often essential to understand the regioselectivity and stereoselectivity. nih.gov
Analytical Methodologies for the Characterization and Stereochemical Purity Assessment of 1r,3s Rel 1,3 Cyclopentanedimethanol
Chiral Chromatographic Techniques for Enantiomeric Excess Determination
The separation of enantiomers is a critical step in the analysis of chiral compounds. Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of a sample, providing quantitative data on the ratio of the two enantiomers. This is achieved by creating a transient chiral environment where the two enantiomers interact differently with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different retention times. gcms.czuni-muenchen.de
Enantioselective Gas Chromatography (GC) on Chiral Stationary Phases
Enantioselective Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. uni-muenchen.de For a diol like (1R,3S)-rel-1,3-Cyclopentanedimethanol, derivatization is often required to increase its volatility and improve interaction with the chiral stationary phase. Common derivatization methods include acylation or silylation of the hydroxyl groups. researchgate.net
The separation is performed on a capillary column coated with a chiral stationary phase (CSP). gcms.cz Modified cyclodextrins are among the most common and effective CSPs for this purpose. researchgate.net These cyclodextrins, which are chiral, cyclic oligosaccharides, are derivatized to enhance their enantioselective recognition capabilities. The enantiomers of the analyte form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386), and the difference in the stability of these complexes leads to their separation. uni-muenchen.deresearchgate.net The choice of the specific cyclodextrin derivative and the GC conditions are critical for achieving baseline separation. chemrxiv.org
Table 1: Representative Chiral Stationary Phases for GC Separation of Chiral Alcohols
| Chiral Stationary Phase (CSP) | Derivative Type | Typical Analytes | Separation Principle |
|---|---|---|---|
| Beta-Cyclodextrin Derivatives | Permethylated, Trifluoroacetylated, Propionylated | Alcohols, Diols, Lactones | Inclusion complexation, dipole-dipole interactions, hydrogen bonding |
| Gamma-Cyclodextrin Derivatives | Trifluoroacetylated | Halo-acid esters, Amino acid derivatives | Inclusion complexation, steric interactions |
| Chirasil-Val | L-valine-tert-butylamide polysiloxane | Amino acid derivatives, Chiral amines | Hydrogen bonding, dipole-dipole interactions |
This table presents examples of CSPs commonly used for the separation of chiral compounds similar to (1R,3S)-rel-1,3-Cyclopentanedimethanol. The effectiveness of a specific CSP would need to be empirically determined.
Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Columns
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantiomeric separation of a broad range of compounds, including non-volatile ones, without the need for derivatization. researchgate.netnih.gov The separation of (1R,3S)-rel-1,3-Cyclopentanedimethanol enantiomers can be effectively achieved using columns packed with a chiral stationary phase. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated onto a silica (B1680970) support, are particularly successful. nih.govsigmaaldrich.com The carbamate (B1207046) derivatives of these polysaccharides, like cellulose tris(3,5-dimethylphenylcarbamate), create chiral grooves and cavities. nih.gov Enantiomers fit into these chiral spaces differently due to a combination of hydrogen bonding (with the hydroxyl groups of the diol), dipole-dipole interactions, and steric hindrance, resulting in differential retention and separation. nih.gov The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best balance between resolution and analysis time. nih.gov
Table 2: Illustrative Data for Chiral HPLC Separation of Racemic Alcohols
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rₛ) |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 1.25 | 1.03 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) | 0.8 | 1.40 | 2.15 |
This table provides representative separation data for chiral alcohols on common polysaccharide-based CSPs. The separation factor (α) indicates the selectivity between the two enantiomers, while the resolution (Rₛ) quantifies the degree of separation between the two peaks. A value of Rₛ ≥ 1.5 indicates baseline separation. Data is illustrative for analogous compounds. nih.govmdpi.com
Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis
While chromatography separates and quantifies enantiomers, spectroscopic techniques are essential for assigning the specific stereochemical configuration (R or S) and for studying the three-dimensional arrangement, or conformation, of the molecule.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to create two different diastereomeric environments for the enantiomers, which results in distinguishable NMR signals. libretexts.org
This can be achieved using:
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., complexes of Europium or Samarium) with chiral ligands. fiveable.meharvard.edu The analyte, acting as a Lewis base through its hydroxyl groups, coordinates to the paramagnetic lanthanide center. libretexts.org This interaction leads to large changes in the chemical shifts of the analyte's protons, and because the two enantiomers form diastereomeric complexes with the chiral reagent, the magnitude of the induced shift is different for each enantiomer, allowing for their distinction and quantification. fiveable.meharvard.edu
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient diastereomeric solvates with the enantiomers of the analyte. This association is strong enough to cause small but measurable differences in the chemical shifts of the corresponding protons in the two enantiomers. tcichemicals.com
Table 3: Common Chiral Shift Reagents and Their Application
| Reagent Type | Example Reagent | Mechanism | Typical Induced Shift (ΔΔδ) |
|---|---|---|---|
| Chiral Shift Reagent | Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(tfc)₃) | Forms diastereomeric coordination complexes. | 0.1 - 1.0 ppm |
| Chiral Shift Reagent | Tris(d,d-dicampholylmethanato)europium(III) (Eu(dcm)₃) | Forms diastereomeric coordination complexes. | 0.2 - 1.5 ppm |
| Chiral Solvating Agent | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Forms transient diastereomeric solvates via hydrogen bonding. | 0.01 - 0.1 ppm |
The induced chemical shift difference (ΔΔδ) is the difference in the chemical shift of a specific proton signal between the two enantiomers in the presence of the chiral auxiliary. This data is representative for chiral alcohols. harvard.edutcichemicals.comtcichemicals.com
For (1R,3S)-rel-1,3-Cyclopentanedimethanol, the cyclopentane (B165970) ring exists in non-planar conformations, primarily the 'envelope' and 'half-chair' forms, to alleviate torsional strain. dalalinstitute.comscribd.comlibretexts.org NMR spectroscopy, by analyzing coupling constants and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the preferred conformation and the spatial orientation of the hydroxymethyl substituents.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Determination and Absolute Configuration Assignment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orglibretexts.org
Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of the wavelength of light. wikipedia.org As the wavelength approaches an absorption band of a chromophore near the chiral center, the rotation can change dramatically, a phenomenon known as the Cotton effect. kud.ac.in
Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum consists of positive or negative peaks, also referred to as the Cotton effect, in the region of the chromophore's absorption. libretexts.org
For (1R,3S)-rel-1,3-Cyclopentanedimethanol, the hydroxyl groups themselves are not strong chromophores in the accessible UV region. However, they can be derivatized to introduce a suitable chromophore, such as a benzoate (B1203000) or dithiolane group. rsc.org The sign and magnitude of the Cotton effect observed for the derivatized compound can then be related to its absolute configuration through empirical rules (e.g., the Octant Rule for ketones) or by comparison with compounds of known stereochemistry. kud.ac.innih.gov Theoretical calculations using quantum chemistry methods can also predict the CD spectrum for a given absolute configuration, which can then be matched with the experimental spectrum for unambiguous assignment. nih.gov
X-ray Crystallography for the Confirmation of Relative and Absolute Stereochemistry in Solid State Structures
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information on both relative and absolute stereochemistry. The technique requires a suitable single crystal of the compound or a derivative.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined. This allows for the direct visualization of the molecule's structure, confirming the cis or trans relationship between substituents (relative stereochemistry). For (1R,3S)-rel-1,3-Cyclopentanedimethanol, this would definitively confirm the cis orientation of the two hydroxymethyl groups.
To determine the absolute configuration (i.e., distinguishing between the (1R,3S) and (1S,3R) enantiomers), a phenomenon known as anomalous dispersion is utilized. mdpi.com When an atom in the structure is heavy enough (e.g., bromine, or often the oxygen atoms in a diol are sufficient with modern instrumentation), it scatters X-rays with a slight phase shift. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to determine the absolute arrangement of atoms in space. The result is often expressed as the Flack parameter; a value close to 0 for a given stereochemical model confirms that the assigned absolute configuration is correct. mdpi.com
Historical Perspective, Current Research Challenges, and Future Directions for 1r,3s Rel 1,3 Cyclopentanedimethanol
Historical Evolution of Research and Discoveries Related to Chiral Cyclopentane (B165970) Diols
The journey to understanding and utilizing chiral cyclopentane diols is rooted in the broader history of cyclopentanoid synthesis. These five-membered ring structures are ubiquitous in nature, forming the core of many biologically active compounds such as prostaglandins, pheromones, and certain antibiotics. nih.govresearchgate.net Early research was heavily focused on the synthesis of these natural products, which drove the development of methods to control the stereochemistry of the cyclopentane ring. nih.govacs.org
A significant breakthrough in accessing chiral cyclopentane synthons came from the use of [2+2] cycloaddition reactions, particularly the reaction of cyclopentadiene (B3395910) with dichloroketene. researchgate.net This method provided a reliable way to generate racemic bicyclic adducts that could then be resolved into enantiomerically pure forms, opening the door to a variety of chiral cyclopentane derivatives. researchgate.net The development of methods for the enantioselective and asymmetric synthesis of cyclopentenones also played a crucial role, as these compounds serve as key precursors to chiral cyclopentane diols. nih.govacs.org These synthetic advancements were complemented by the exploration of enzymatic resolutions, which offered a highly selective means of obtaining specific stereoisomers.
The ability to synthesize conformationally diverse and spatially directed scaffolds has been a driving force in the creation of small-molecule libraries for drug discovery. nih.gov Chiral cyclic 1,3-diols, including those based on the cyclopentane framework, have emerged as valuable building blocks for this purpose. nih.gov The strategic placement of hydroxyl groups on the cyclopentane ring allows for the systematic introduction of various functional groups, leading to a diverse array of three-dimensional structures. nih.gov
Current Challenges in the Efficient Synthesis and Broadening of Applications for (1R,3S)-rel-1,3-Cyclopentanedimethanol
Despite the progress in synthetic methodologies, the efficient and stereoselective synthesis of specific isomers like (1R,3S)-rel-1,3-Cyclopentanedimethanol still presents challenges. One of the primary hurdles is achieving high diastereoselectivity and enantioselectivity in a single, efficient process. While methods like enzymatic desymmetrization and kinetic resolution can provide access to optically active materials, they often involve multiple steps and can suffer from limitations in substrate scope or the need for expensive catalysts. researchgate.net
The development of catalytic asymmetric methods that can directly generate the desired stereoisomer from simple starting materials remains an active area of research. For instance, the diastereoselective conversion of cyclopropanols to cyclopentane-1,3-diols via homoenolate dimerization has been explored, but controlling the absolute stereochemistry is a complex task. researchgate.net
Broadening the applications of (1R,3S)-rel-1,3-Cyclopentanedimethanol is another key challenge. While its potential as a chiral building block is recognized, its incorporation into functional materials and complex molecules requires further investigation. For example, its use in polymer chemistry as a monomer for creating chiral polyesters or polyamides is a promising avenue, but factors such as thermal stability and reactivity during polymerization need to be carefully optimized.
Identification of Emerging Research Areas and Potential Innovations in Chemical Synthesis and Materials Science
The unique stereochemical arrangement of (1R,3S)-rel-1,3-Cyclopentanedimethanol makes it a prime candidate for several emerging research areas. In materials science, there is a growing interest in the development of "emerging chiral materials" with unique optical, electronic, and mechanical properties. griffith.edu.aunih.gov The incorporation of chiral diols like (1R,3S)-rel-1,3-Cyclopentanedimethanol into polymer backbones or as side chains can induce helical structures, leading to materials with chiroptical properties such as circular dichroism. These materials have potential applications in areas like chiral sensing, asymmetric catalysis, and advanced optics.
In chemical synthesis, the use of chiral diols as auxiliaries or ligands for asymmetric catalysis continues to be a fruitful area of research. The C2-symmetric nature of some chiral diols is highly desirable for creating a well-defined chiral environment around a metal center, enabling highly enantioselective transformations. While not possessing C2 symmetry, the defined stereochemistry of (1R,3S)-rel-1,3-Cyclopentanedimethanol could be exploited in the design of novel chiral ligands with unique steric and electronic properties.
Furthermore, the development of new synthetic methods that can efficiently produce a variety of substituted cyclopentane derivatives from simple diols is an ongoing endeavor. For example, a homogeneous manganese catalyst has been used for the direct synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones. acs.org Applying such atom-economic and sustainable methods to chiral diols like (1R,3S)-rel-1,3-Cyclopentanedimethanol could provide access to a wide range of valuable chiral building blocks.
Opportunities for Interdisciplinary Research and Collaborative Ventures Involving the Compound
The multifaceted nature of (1R,3S)-rel-1,3-Cyclopentanedimethanol creates numerous opportunities for interdisciplinary research. A significant area for collaboration lies at the intersection of synthetic organic chemistry, polymer chemistry, and materials science. Synthetic chemists can focus on developing more efficient and scalable routes to the pure stereoisomer, while polymer chemists and materials scientists can explore its incorporation into novel polymers and functional materials.
Another promising avenue for collaboration is with computational chemists. Theoretical studies can provide valuable insights into the conformational preferences of molecules derived from (1R,3S)-rel-1,3-Cyclopentanedimethanol and help predict the properties of resulting materials. This synergy can accelerate the design and discovery of new materials with tailored functionalities.
The self-assembly of achiral building blocks into complex chiral architectures is a fascinating area of supramolecular chemistry that could benefit from the use of well-defined chiral synthons. cam.ac.uknih.gov Collaborations between synthetic chemists and experts in supramolecular chemistry could lead to the creation of novel, highly ordered structures with applications in areas such as molecular recognition and catalysis.
Projected Impact on Academic Research and Potential Industrial Applications
The continued exploration of (1R,3S)-rel-1,3-Cyclopentanedimethanol and related chiral diols is expected to have a significant impact on both academic research and industrial applications. In academia, the pursuit of more efficient and stereoselective synthetic methods will continue to push the boundaries of asymmetric catalysis and organic synthesis. The study of polymers and materials derived from this chiral building block will contribute to a deeper understanding of structure-property relationships in chiral materials.
From an industrial perspective, the availability of enantiomerically pure building blocks is crucial for the pharmaceutical, agrochemical, and fragrance industries. As a versatile chiral synthon, (1R,3S)-rel-1,3-Cyclopentanedimethanol could find use in the synthesis of complex, biologically active molecules. In the materials sector, the development of high-performance chiral polymers could lead to new technologies in displays, sensors, and separation science. The base-mediated fragmentation of 1,3-dithiolanes, which can be derived from diols, to produce dithioesters for polymer chemistry highlights the potential for creating valuable industrial reagents from such precursors. nih.gov
As research continues to uncover the full potential of this unique chiral diol, its importance as a fundamental building block in the creation of complex and functional molecules and materials is set to grow.
Table of Compound Names
| Compound Name |
| (1R,3S)-rel-1,3-Cyclopentanedimethanol |
| Dichloroketene |
| 1,3-Dithiolane |
| Dithioester |
Interactive Data Table: Properties of 1,3-Cyclopentanedimethanol, (1R,3S)-rel-
Click to view compound properties
| Property | Value | Source |
| IUPAC Name | [(1S,3R)-3-(hydroxymethyl)cyclopentyl]methanol | PubChem nih.gov |
| CAS Number | 3965-56-8 | PubChem nih.gov |
| Molecular Formula | C₇H₁₄O₂ | PubChem nih.gov |
| Molecular Weight | 130.18 g/mol | PubChem nih.gov |
Conclusion
Summary of Key Academic Findings and Contributions to the Field
While dedicated academic studies exclusively focused on (1R,3S)-rel-1,3-Cyclopentanedimethanol are not abundant in publicly available literature, its significance can be understood by examining research on analogous cycloaliphatic diols and the broader context of polymer science. Patents and a limited number of academic papers mention 1,3-cyclopentanedimethanol as a viable co-monomer in the synthesis of various polymers, particularly polyesters. researchgate.netresearchgate.netmdpi.comkinampark.comnih.govrsc.org
The primary contribution of cycloaliphatic diols like 1,3-cyclopentanedimethanol lies in their ability to modify the thermal and mechanical properties of polymers. The non-planar, rigid structure of the cyclopentane (B165970) ring, when incorporated into a polymer backbone, can disrupt chain packing and affect crystallinity. This is a critical factor in controlling the glass transition temperature (Tg) of the resulting polymer. Research on copolymers containing cyclopentane rings has shown that the inclusion of such structures can systematically alter the Tg. researchgate.net For instance, in poly(methylene-1,3-cyclopentane-stat-cyclohexane) copolymers, the cyclopentane unit plays a crucial role in defining the thermal properties of the material. researchgate.net
Furthermore, the stereochemistry of the diol, denoted by the "(1R,3S)-rel-" nomenclature, is a significant factor. This specific trans-configuration is expected to impart a higher degree of rigidity to the polymer chain compared to its cis-counterpart. This is a well-documented phenomenon in other cycloaliphatic diols, where the trans isomer typically leads to polymers with higher glass transition temperatures and increased crystallinity. The stereocontrolled synthesis of polymers is a burgeoning field, with research demonstrating that the precise spatial arrangement of monomer units can have a profound impact on the final properties of the material. nih.govnih.gov
Patents have cited the use of 1,3-cyclopentanedimethanol in the formulation of biodegradable polyesters, suggesting its potential role in the development of more environmentally friendly plastics. researchgate.net Its inclusion as a comonomer can enhance the irregularity of the polymer structure, which in turn can influence the rate of biodegradation.
Reiteration of the Enduring Significance of (1R,3S)-rel-1,3-Cyclopentanedimethanol in Contemporary Chemistry
The enduring significance of (1R,3S)-rel-1,3-Cyclopentanedimethanol in contemporary chemistry stems from its potential as a specialty monomer for high-performance polymers. The demand for materials with tailored properties, such as high thermal stability, improved mechanical strength, and enhanced durability, is ever-present in industries ranging from coatings and adhesives to advanced composites and biomedical devices.
Cycloaliphatic diols, in general, offer a compelling balance of properties that are intermediate between those derived from linear aliphatic and aromatic monomers. They can improve the hydrolytic stability, weatherability, and chemical resistance of polyesters and polyurethanes. The use of a closely related compound, a mixture of 1,3- and 1,4-cyclohexanedimethanol (B133615) known as UNOXOL™ Diol, in high-performance coatings exemplifies the commercial relevance of cycloaliphatic structures. This diol mixture is noted for imparting an excellent balance of hardness and flexibility to thermoset coatings.
The "(1R,3S)-rel-" stereoisomer of 1,3-cyclopentanedimethanol is particularly significant because of the predictable impact of its trans-configuration on polymer architecture. The ability to fine-tune polymer properties through the selection of specific stereoisomers is a powerful tool for material scientists. As the understanding of structure-property relationships in polymers deepens, the demand for monomers with well-defined stereochemistry is likely to increase.
Concluding Remarks on Future Research Trajectories and the Unexplored Potential of the Compound
Despite its potential, the full scope of (1R,3S)-rel-1,3-Cyclopentanedimethanol's utility remains largely unexplored, presenting fertile ground for future research. A critical area for investigation is the development of efficient and stereoselective synthesis routes to obtain the pure (1R,3S)-rel-isomer. This would be a crucial first step to enable more detailed studies.
A comprehensive investigation into the polymerization of (1R,3S)-rel-1,3-Cyclopentanedimethanol with various dicarboxylic acids or diisocyanates is warranted. This research should focus on characterizing the resulting polymers in detail, including their molecular weight, thermal properties (Tg and melting point), mechanical properties (tensile strength, modulus, and impact resistance), and optical properties. Direct comparative studies with polymers synthesized from the corresponding cis-isomer and other cycloaliphatic diols would provide invaluable data on the specific contributions of the (1R,3S)-rel- structure.
Furthermore, exploring its application in emerging areas such as bio-based and biodegradable polymers holds significant promise. Investigating the influence of incorporating this diol on the enzymatic and hydrolytic degradation rates of polyesters could lead to the development of novel sustainable materials. The potential for this compound to act as a building block in other complex molecular architectures beyond polymers also remains an open avenue for discovery.
Q & A
Basic: What are the key challenges in synthesizing (1R,3S)-rel-1,3-cyclopentanedimethanol, and what methodologies address them?
Synthesis of this chiral diol requires precise stereochemical control. Common approaches include:
- Asymmetric catalysis : Enantioselective hydrogenation of cyclopentene precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) to establish the (1R,3S) configuration .
- Chiral resolution : Separation of racemic mixtures via diastereomeric salt formation or enzymatic resolution .
- Protecting group strategies : Selective protection of hydroxyl groups during functionalization to avoid side reactions .
Key challenges include minimizing epimerization and achieving high enantiomeric excess (e.g., >98% ee), often verified by chiral HPLC .
Basic: How is the stereochemistry of (1R,3S)-rel-1,3-cyclopentanedimethanol confirmed experimentally?
Stereochemical analysis involves:
- NMR spectroscopy : Vicinal coupling constants () in H NMR to infer dihedral angles between hydroxyl groups. For cis-diols (1R,3S), typically ranges from 4–6 Hz .
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction, as demonstrated for analogous cyclopentane diols .
- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and quantify ee .
Advanced: How does the (1R,3S) configuration influence biological activity in drug design studies?
The stereochemistry impacts target binding and metabolic stability:
- Receptor interactions : The spatial arrangement of hydroxyl groups enables hydrogen bonding with enzymes or receptors, as seen in cyclopentane-based antiviral agents .
- Pharmacokinetics : The (1R,3S) configuration may enhance metabolic resistance compared to trans isomers, as observed in prodrug studies of similar diols .
- Case study : Analogues with this configuration showed 10-fold higher inhibition of HIV protease compared to (1S,3R) isomers in computational docking assays .
Advanced: How should researchers resolve contradictions in reported biological activities of stereoisomers?
Contradictions often arise from impurities or misassigned configurations. Mitigation strategies include:
- Rigorous purification : Gradient chromatography (e.g., 0–4% EtO/pentane) to isolate stereoisomers ≥99% purity .
- Activity assays : Comparative IC measurements against enantiomeric pairs under standardized conditions .
- Computational validation : MD simulations to assess binding modes and correlate with experimental data .
Basic: What purification methods are optimal for isolating (1R,3S)-rel-1,3-cyclopentanedimethanol?
Effective methods include:
- Flash chromatography : Silica gel columns with polar eluents (e.g., EtOAc/hexane gradients) .
- Recrystallization : Using ethanol/water mixtures to exploit solubility differences between diastereomers .
- Derivatization : Conversion to acetates or benzoates for easier separation, followed by hydrolysis .
Advanced: What computational tools predict the reactivity of (1R,3S)-rel-1,3-cyclopentanedimethanol in novel syntheses?
- DFT calculations : Modeling transition states to predict regioselectivity in esterification or oxidation reactions .
- Molecular docking : Assessing interactions with biological targets using software like AutoDock Vina (e.g., binding free energy ≤ −8 kcal/mol for kinase inhibitors) .
- QM/MM simulations : Studying solvent effects on reaction pathways, particularly in aqueous vs. nonpolar media .
Basic: How is thermal stability assessed for this compound under experimental conditions?
- TGA/DSC : Thermogravimetric analysis to determine decomposition temperatures (typically >200°C for cyclopentane diols) .
- Kinetic studies : Monitoring degradation rates in solution (e.g., DMSO at 40°C) via HPLC over 72 hours .
Advanced: What strategies enhance the compound’s utility in polymer chemistry?
- Co-polymerization : As a monomer in polyesters, leveraging its rigidity to improve glass transition temperatures () .
- Crosslinking : Reaction with diisocyanates to form hydrogels with tunable mechanical properties .
- Surface functionalization : Grafting onto nanoparticles via ester linkages for drug delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
